(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Description
Propriétés
IUPAC Name |
(2R,4R)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLZVZAGWSHGJ-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@H](C(=O)N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, commonly referred to as Boc-D-Glutamine, is a derivative of glutamine that exhibits significant biological activity. This compound is known for its role in various physiological processes and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₅ |
| Molecular Weight | 246.26 g/mol |
| Melting Point | 117-119 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 509.1 ± 45.0 °C at 760 mmHg |
| Flash Point | 261.7 ± 28.7 °C |
Boc-D-Glutamine acts primarily as a precursor in the synthesis of proteins and plays a crucial role in nitrogen metabolism. The presence of the fluoro group enhances its stability and may influence its interaction with biological systems. The compound is also recognized for its potential to modulate signaling pathways involved in muscle metabolism and recovery.
Biological Activities
1. Ergogenic Effects:
Research indicates that amino acid derivatives like Boc-D-Glutamine can enhance physical performance by influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance during stress-related tasks. These properties make it beneficial as an ergogenic dietary supplement .
2. Anti-inflammatory Properties:
Studies have shown that glutamine derivatives can reduce inflammation markers in various models, suggesting a potential role in managing inflammatory conditions .
3. Neuroprotective Effects:
Boc-D-Glutamine has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in mitigating oxidative stress and supporting neuronal survival .
Study on Ergogenic Effects
A study published in "Critical Reviews in Food Science and Nutrition" highlighted the effects of amino acid derivatives on physical performance during high-intensity exercise. Participants who supplemented with Boc-D-Glutamine exhibited improved recovery times and reduced muscle soreness compared to a control group .
Neuroprotection Research
In a recent study focusing on neurodegenerative diseases, Boc-D-Glutamine was shown to decrease apoptosis in neuronal cells exposed to oxidative stress. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .
Anti-inflammatory Activity
Research conducted on animal models demonstrated that Boc-D-Glutamine administration led to a significant reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to (2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid exhibit significant anticancer properties. Research has shown that modifications of amino acids can enhance the efficacy of inhibitors targeting specific cancer pathways. For instance, derivatives have been synthesized to inhibit the interactions between menin and MLL fusion proteins, which are implicated in certain leukemias .
1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. Inhibitors derived from this compound have been shown to modulate enzyme activity related to amino acid metabolism, potentially leading to therapeutic strategies for metabolic disorders .
Biochemical Research Applications
2.1 Peptide Synthesis
Due to its structural characteristics, (2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid serves as a valuable building block in peptide synthesis. Its incorporation into peptide sequences can enhance stability and bioactivity, making it a candidate for developing novel peptides with improved pharmacological properties .
2.2 Molecular Biology Studies
In molecular biology, this compound is utilized in studies involving protein-ligand interactions. By modifying peptide sequences with this compound, researchers can investigate binding affinities and the structural dynamics of proteins involved in various biological processes .
Therapeutic Potential
3.1 Neurological Disorders
Emerging research suggests that derivatives of this compound may have applications in treating neurological disorders. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .
3.2 Antiviral Properties
There is preliminary evidence indicating that compounds similar to (2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid may exhibit antiviral activity against specific viral strains by inhibiting viral replication mechanisms . This avenue is currently under investigation.
Case Studies
Comparaison Avec Des Composés Similaires
Research Implications
Méthodes De Préparation
Boc Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is introduced early to protect the primary amine during subsequent reactions. A representative method involves:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
- Conditions : Anhydrous acetonitrile, 0°C to room temperature, 12–24 hours.
- Yield : >95% (typical for Boc protection).
This step ensures chemoselectivity, preventing unwanted side reactions at the amine during fluorination or oxidation.
Stereoselective Fluorination at the 4-Position
Fluorination is achieved via diethylaminosulfur trifluoride (DAST), a reagent known for converting alcohols to fluorides with retention of configuration.
- Substrate : A 4-hydroxypentanoic acid derivative.
- Reagents : DAST, dry dichloromethane (DCM).
- Conditions : −78°C to 0°C, 3–8 hours.
- Yield : 32–57% (dependent on substrate purity and scale).
Mechanistic Insight : DAST operates via an SN2 mechanism, necessitating a β-hydroxyl group in a configuration amenable to inversion. For the (4R) stereochemistry, the starting alcohol must possess the (4S) configuration to ensure correct fluoride orientation.
Asymmetric Hydrogenation for Stereocontrol
The (2R) stereocenter is established via asymmetric hydrogenation of a prochiral enamine intermediate. A nickel-catalyzed system with a chiral ligand provides high enantioselectivity:
- Catalyst : Nickel(II) acetate tetrahydrate (1.5 mol%), (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (1.5 mol%).
- Conditions : Ethanol, 55°C, 8 hours, H₂ atmosphere.
- Yield : 91.9%.
Optimization Note : The chiral ligand’s bulky tert-butyl groups enhance steric discrimination, achieving >99% enantiomeric excess (ee) in model systems.
Deprotection and Final Functionalization
The Boc group is selectively removed under acidic conditions to liberate the primary amine:
- Reagents : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
- Conditions : Room temperature, 1–2 hours.
- Yield : >90%.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Catalyst Deactivation in Hydrogenation
Nickel catalysts are prone to deactivation via oxidation or ligand dissociation.
Solution : Strict anaerobic conditions and stoichiometric ammonium formate as a hydrogen donor improve catalyst longevity.
Industrial Scalability Considerations
- Continuous Flow Reactors : For fluorination and hydrogenation steps, flow systems enhance heat/mass transfer, reducing reaction times and byproducts.
- Cost-Effective Ligands : While (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is effective, cheaper alternatives like Josiphos ligands are under investigation for large-scale applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
